Product packaging for ([1,1'-Biphenyl]-2-yl)(phenyl)methanone(Cat. No.:CAS No. 1985-32-6)

([1,1'-Biphenyl]-2-yl)(phenyl)methanone

Cat. No.: B14157705
CAS No.: 1985-32-6
M. Wt: 258.3 g/mol
InChI Key: ZBVQEUUTPTVMHY-UHFFFAOYSA-N
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Description

([1,1'-Biphenyl]-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C19H14O and its molecular weight is 258.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O B14157705 ([1,1'-Biphenyl]-2-yl)(phenyl)methanone CAS No. 1985-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1985-32-6

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

phenyl-(2-phenylphenyl)methanone

InChI

InChI=1S/C19H14O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H

InChI Key

ZBVQEUUTPTVMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Significance of Biphenyl Methanone Scaffolds in Organic Synthesis

The biphenyl-methanone structural motif is a privileged scaffold in the field of organic synthesis due to its prevalence in a wide array of biologically active compounds and functional materials. doaj.org The inherent properties of the biphenyl (B1667301) core, such as rigidity, thermal stability, and the ability to engage in π-stacking interactions, combined with the versatile reactivity of the ketone group, make this scaffold a valuable platform for the design and synthesis of novel molecules. rsc.org

In medicinal chemistry, biphenyl-methanone derivatives have demonstrated a broad spectrum of pharmacological activities. They are integral to the development of anti-inflammatory agents, antihypertensive drugs, and treatments for central nervous system disorders. doaj.org Furthermore, this scaffold is a key component in the design of anticancer agents and inhibitors for enzymes such as HIV reverse transcriptase. doaj.orgnih.gov The biphenyl moiety often plays a crucial role in the binding of these molecules to their biological targets. researchgate.net

The synthesis of biphenyl-methanone scaffolds is most commonly achieved through Friedel-Crafts acylation reactions. This method involves the reaction of a biphenyl compound with a benzoyl chloride or benzoic acid derivative in the presence of a Lewis acid catalyst. rsc.org This synthetic route allows for the introduction of a wide variety of substituents on both the biphenyl and phenyl rings, enabling the fine-tuning of the molecule's properties for specific applications.

Overview of Research Directions for 1,1 Biphenyl 2 Yl Phenyl Methanone

Transition Metal-Catalyzed Coupling Reactions for Biphenyl-Methanone Formation

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds, providing efficient and versatile routes to biphenyl structures. These methods are often characterized by their high functional group tolerance and mild reaction conditions.

Stille Coupling Applications in the Synthesis of Di([1,1'-biphenyl]-2-yl)methanone and Derivatives

The Stille reaction is a powerful cross-coupling method that involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used due to the stability of organostannanes to air and moisture. wikipedia.orgnih.gov The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

While direct synthesis of di([1,1'-biphenyl]-2-yl)methanone via Stille coupling is not extensively detailed in readily available literature, the principles of the reaction are applicable. A plausible synthetic route could involve the coupling of an appropriate organostannane derivative of biphenyl with a suitable acyl halide. The versatility of the Stille reaction allows for the synthesis of a wide array of biphenyl derivatives by varying the coupling partners. libretexts.org For instance, it has been instrumental in the synthesis of complex natural products containing biaryl linkages. nih.gov

Reactant 1 Reactant 2 Catalyst Product Type
OrganostannaneOrganic Halide/TriflatePalladium ComplexC-C Coupled Product

Palladium-Catalyzed Carboannulation for Aryl Methanone (B1245722) Derivatives

Palladium-catalyzed carboannulation reactions represent an efficient strategy for the synthesis of complex cyclic and polycyclic aromatic compounds. These reactions often proceed through a cascade of C-H activation, insertion, and cyclization steps. While a specific application for the direct synthesis of this compound is not prominently featured, related palladium-catalyzed methodologies for aryl ketone synthesis are well-established. For example, the α-arylation of aryl nitromethanes can produce diaryl nitromethanes, which can then be converted to the corresponding benzophenones. nih.gov This highlights the potential for developing novel palladium-catalyzed routes to biphenyl-methanone structures.

Carbonylative Suzuki Coupling for Bis-Phenylmethanone Biphenyl Derivatives

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis for creating C-C bonds. mdpi.comrsc.orgresearchgate.net A variation of this reaction, the carbonylative Suzuki coupling, introduces a carbonyl group between the two coupling partners, providing a direct route to ketones. This three-component reaction significantly increases molecular complexity in a single step. asianpubs.org

This methodology has been successfully employed in the synthesis of biphenyl-4,4'-diyl bis(phenyl-methanone) and biphenyl-4,4'-diylbis(naphthalene-1-ylmethanone). asianpubs.orgasianpubs.org The reaction typically involves the coupling of a diiodobiphenyl with a phenylboronic acid derivative in the presence of a palladium catalyst and a carbon monoxide source. asianpubs.org N-heterocyclic carbene (NHC) ligands have proven effective in these reactions, enhancing the catalytic activity of the palladium center. asianpubs.org

Reactant 1 Reactant 2 CO Source Catalyst Product
4,4'-DiiodobiphenylPhenylboronic acidCO gasPd(NHC) complexBiphenyl-4,4'-diyl bis(phenyl-methanone)
4,4'-DiiodobiphenylNaphthalene-1-ylboronic acidCO gasPd(NHC) complexBiphenyl-4,4'-diylbis(naphthalene-1-ylmethanone)

Friedel-Crafts Acylation Strategies in Aryl Ketone Synthesis

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. chemguide.co.ukmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comnih.govlibretexts.org

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of biphenyl with benzoyl chloride. In this reaction, the acylium ion, generated from the reaction of benzoyl chloride with the Lewis acid, acts as the electrophile and attacks the biphenyl ring. youtube.com The reaction of biphenyl with acyl halides generally leads to 4-mono- and 4,4'-disubstituted products. However, reaction conditions can be optimized to favor the formation of the 2-substituted isomer, although this often presents a challenge due to steric hindrance. The use of different solvents can also influence the product distribution and yield in Friedel-Crafts reactions. researchgate.net

Aromatic Substrate Acylating Agent Catalyst Product Type
BenzeneAcyl HalideLewis Acid (e.g., AlCl₃)Aryl Ketone
BiphenylBenzoyl ChlorideLewis Acid (e.g., AlCl₃)([1,1'-Biphenyl]-x-yl)(phenyl)methanone

Multistep Synthetic Routes to Diversified Biphenyl-Methanone Analogues

The synthesis of more complex and functionally diverse biphenyl-methanone analogues often requires multistep synthetic sequences. These routes allow for the introduction of various substituents and the construction of intricate molecular architectures.

Strategies Involving Indole (B1671886) Cyclization and Biphenyl-Containing Ketones

Indole and its derivatives are important heterocyclic motifs found in many biologically active compounds. nih.gov Synthetic strategies that combine the formation of a biphenyl-ketone structure with an indole cyclization can lead to novel and potentially bioactive molecules.

A variety of methods exist for the synthesis of indoles, including the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov A multistep synthesis could involve the initial preparation of a biphenyl-containing ketone, which then serves as a precursor in a subsequent indole-forming reaction. For instance, a substituted biphenyl could be acylated via a Friedel-Crafts reaction to introduce the necessary ketone functionality. This ketone could then be reacted with a substituted phenylhydrazine to construct the indole ring system. Palladium-catalyzed cyclization reactions of ortho-alkynylanilines are also a powerful tool for indole synthesis. mdpi.com

Furthermore, palladium-catalyzed reactions can be used to construct complex heterocyclic systems annulated to an indole core, starting from N-bromoalkyl indoles and aryl iodides. pitt.edu This demonstrates the potential for combining transition metal catalysis and classic cyclization strategies to access a wide range of diversified biphenyl-methanone analogues containing the indole scaffold.

Spectroscopic and Structural Characterization of 1,1 Biphenyl 2 Yl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for ([1,1'-Biphenyl]-2-yl)(phenyl)methanone is not widely published. A theoretical analysis suggests the spectrum would exhibit a number of distinct signals corresponding to the different carbon environments in the molecule. The carbonyl carbon of the ketone group is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around δ 190-200 ppm. The aromatic carbons would produce a series of signals in the range of approximately δ 120-145 ppm. The quaternary carbons (those to which other non-hydrogen atoms are attached, such as the carbons of the biphenyl (B1667301) bond and the carbon attached to the carbonyl group) would also have distinct chemical shifts within this aromatic region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show several characteristic absorption bands. A strong, sharp absorption band is anticipated in the region of 1650-1670 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. Additionally, multiple bands corresponding to the C=C stretching vibrations of the aromatic rings are expected in the region of 1450-1600 cm⁻¹. The C-H stretching vibrations of the aromatic protons would likely appear as a group of weaker bands above 3000 cm⁻¹. Finally, C-H out-of-plane bending vibrations would be present in the fingerprint region (below 1000 cm⁻¹), which can sometimes provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular formula of this compound is C₁₉H₁₄O, which corresponds to a molecular weight of approximately 258.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 258. The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl group and the biphenyl moiety, as well as fragmentation of the aromatic rings, leading to other characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions due to π → π* transitions of the extensive conjugated system formed by the biphenyl and benzoyl moieties. The biphenyl chromophore itself typically shows a strong absorption band around 247 nm. The presence of the conjugated carbonyl group would likely cause a bathochromic (red) shift of this absorption to a longer wavelength. Additionally, a weaker n → π* transition associated with the carbonyl group may be observed at a longer wavelength, although it might be obscured by the more intense π → π* absorptions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, a published crystal structure for this compound has not been found in the surveyed literature. However, a crystallographic study would be expected to reveal key structural parameters such as bond lengths, bond angles, and the dihedral angles between the planes of the three aromatic rings. Due to steric hindrance between the ortho-substituted phenyl ring and the benzoyl group, it is highly probable that the molecule adopts a non-planar conformation in the solid state. The dihedral angles would quantify the degree of twisting between the phenyl rings, which has a significant influence on the extent of π-conjugation and, consequently, on the compound's electronic and spectroscopic properties.

Computational Chemistry Studies on 1,1 Biphenyl 2 Yl Phenyl Methanone and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary method in computational chemistry for studying the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of organic molecules. researchgate.netinpressco.com DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For flexible molecules like 2-benzoyl biphenyl (B1667301), which has rotational freedom around the biphenyl linkage and the benzoyl group, this involves a conformational analysis to find the global energy minimum on the potential energy surface. researchgate.net

Various DFT functionals and basis sets are employed for this purpose. Commonly used functionals include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. researchgate.netjcsp.org.pk It is often used with Pople-style basis sets like 6-31G(d,p) or 6-311+G(d). researchgate.netiucr.org

CAM-B3LYP and ωB97xD: These are long-range corrected functionals, which are particularly important for systems where charge transfer or non-covalent interactions are significant. nih.gov

M06-2X: A high-nonlocality functional that often performs well for main-group thermochemistry and non-covalent interactions. nih.gov

Studies on substituted biphenyls show that the dihedral angle between the two phenyl rings is a critical parameter determining the molecule's conformation and properties. jcsp.org.pk For an analogue, N-(2-benzoyl-phenyl) oxalyl, geometry optimization has been successfully performed using the B3LYP method with the 6-311+G* basis set to obtain its stable structure. researchgate.net The calculated geometric parameters from such optimizations generally show good agreement with experimental data from X-ray crystallography. researchgate.netiucr.org

Table 1: Representative Calculated Geometric Parameters for a 2-Benzoylphenyl Analogue (N-(2-benzoyl-phenyl) oxalyl). researchgate.net
ParameterBond/AngleCalculated Value (B3LYP/6-311+G*)Experimental Value (X-ray)
Bond LengthC=O (Benzoyl)1.23 Å1.22 Å
Bond LengthC-C (Inter-ring)1.50 Å1.49 Å
Bond AngleC-C-C (Inter-ring)121.5°121.1°
Dihedral AnglePhenyl-C=O-Phenyl-58.7°-56.2°

Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of the molecule, providing insights into its reactivity and behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chalcogen.ro The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A small energy gap suggests that the molecule is more reactive and can be easily excited. semanticscholar.org

For N-(2-benzoyl-phenyl) oxalyl, an analogue of the target compound, the HOMO-LUMO gap was calculated using the B3LYP/6-311+G* method. researchgate.net The analysis revealed that the HOMO is primarily localized on the N-phenyl oxalyl portion, while the LUMO is distributed over the benzoyl-phenyl moiety, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a 2-Benzoylphenyl Analogue. researchgate.net
ParameterEnergy (eV)
EHOMO-7.14
ELUMO-2.71
ΔE (HOMO-LUMO Gap)4.43

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MESP surface is colored according to its electrostatic potential value: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), while blue represents positive potential (electron-deficient regions, prone to nucleophilic attack). researchgate.netwalisongo.ac.id

In studies of 2-benzoylphenyl analogues, MESP maps calculated at the B3LYP/6-311+G* level show that the most negative regions are located around the oxygen atoms of the carbonyl groups, identifying them as the primary sites for electrophilic interaction. researchgate.netresearchgate.net Positive potentials are typically found around the hydrogen atoms. researchgate.net

Mulliken charge analysis is a method to partition the total electron density among the atoms in a molecule, providing numerical values for the partial atomic charges. This analysis helps to quantify the electrostatic properties and understand the charge distribution predicted by the MESP map.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, such as bonds and lone pairs. nih.govq-chem.com It is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects. researchgate.netnih.gov The analysis involves calculating the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. nih.gov

For a 2-benzoylphenyl analogue, NBO analysis revealed significant hyperconjugative interactions. researchgate.net For instance, strong interactions were found between the lone pair orbitals of the oxygen atoms (donor) and the antibonding π* orbitals of the adjacent carbonyl and phenyl groups (acceptor), indicating electron delocalization which contributes to the stability of the molecule. researchgate.net

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a 2-Benzoylphenyl Analogue using NBO. researchgate.net
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(2) O (carbonyl)π(C-C) (phenyl)27.81
π(C-C) (phenyl)π(C=O) (benzoyl)20.55
π(C-C) (phenyl)π*(C-C) (adjacent phenyl)18.73

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for calculating the excited-state properties of molecules, such as electronic transition energies and oscillator strengths, which are related to UV-Vis absorption spectra. nih.govresearchgate.netmpg.de

TD-DFT calculations can predict the absorption wavelengths (λmax) corresponding to the principal electronic transitions, often from the HOMO to the LUMO. rsc.org The choice of functional is critical for the accuracy of TD-DFT results. nih.gov Functionals like CAM-B3LYP and ωB97xD are often preferred for their better performance in describing charge-transfer excitations, which can be problematic for standard hybrid functionals like B3LYP. nih.govrsc.org By analyzing the molecular orbitals involved in the main electronic transitions, TD-DFT provides a detailed picture of the nature of the excited states (e.g., local excitation vs. intramolecular charge transfer). acs.org

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Electronic Structure Analysis

Computational Insights into Reaction Mechanisms

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Reactivity Profiles and Mechanistic Investigations of 1,1 Biphenyl 2 Yl Phenyl Methanone

Intramolecular Cyclization Reactions for Spiro Derivative Formation

The structural arrangement of ([1,1'-biphenyl]-2-yl)(phenyl)methanone provides a scaffold amenable to intramolecular cyclization, leading to the formation of valuable spiro derivatives. These reactions typically proceed via electrophilic aromatic substitution, where the carbonyl group, upon activation, facilitates the attack of one of the phenyl rings onto the other.

A notable example, while involving a dimeric analogue, highlights the potential for such transformations. The treatment of di([1,1'-biphenyl]-2-yl)methanone with a strong acid like methanesulfonic acid (MsOH) prompts a double intramolecular electrophilic aromatic substitution. nih.gov This acid-catalyzed cyclization results in the formation of a spirobifluorene derivative in good yields. nih.gov The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a sequential intramolecular attack of the pendant phenyl rings onto the biphenyl (B1667301) systems, ultimately leading to the spirocyclic core after dehydration.

While direct studies on the single intramolecular cyclization of this compound to a fluorene-spiro-benzene derivative are less common in the reviewed literature, the principle remains applicable. Such a reaction would be anticipated to proceed under similar acidic conditions, leading to the formation of a spiro-fused ring system. The efficiency and regioselectivity of this process would be influenced by the specific reaction conditions and the substitution patterns on the aromatic rings.

The formation of spirocyclic compounds is of significant interest due to their unique three-dimensional structures and applications in materials science and medicinal chemistry. nih.govnih.gov The development of efficient methods for the synthesis of these complex architectures from readily available precursors like this compound is an active area of research.

Functionalization Reactions of the Biphenyl and Phenyl Moieties

The biphenyl and phenyl rings of this compound are susceptible to various functionalization reactions, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic compounds. In this compound, the directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The phenyl group on the biphenyl moiety is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the benzoyl group is a deactivating group and directs incoming electrophiles to the meta position on the phenyl ring to which it is attached.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For instance, the nitration of biphenyl with nitric acid in aqueous sulfuric acid has been shown to yield a mixture of 2-nitro and 4-nitro derivatives. rsc.org In the case of this compound, nitration would be expected to occur on the biphenyl moiety, preferentially at the positions activated by the phenyl substituent and least sterically hindered.

Friedel-Crafts acylation of biphenyl is a well-established method for the synthesis of biphenyl ketones. For example, the reaction of biphenyl with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, can yield various acylated biphenyls. nih.govrsc.org The erbium(III) triflate-catalyzed Friedel-Crafts acylation of biphenyl with benzoic acid has been reported to produce [1,1'-biphenyl]-4-yl(phenyl)methanone, an isomer of the title compound. rsc.org Applying such conditions to this compound would likely lead to acylation on the biphenyl ring system, with the position of substitution influenced by the directing effects of both the existing phenyl and benzoyl groups.

Halogenation of biphenyl can be achieved using various reagents, such as N-bromosuccinimide (NBS) for bromination or chlorine gas for chlorination, often in the presence of a catalyst. rsc.org The regioselectivity of halogenation on this compound would be a subject of interest, with substitution patterns depending on the specific halogenating agent and reaction conditions.

Reaction TypeReagentsExpected Major Products on Biphenyl Moiety
NitrationHNO₃, H₂SO₄Nitro-([1,1'-biphenyl]-2-yl)(phenyl)methanone
HalogenationX₂ (X=Cl, Br), Lewis AcidHalo-([1,1'-biphenyl]-2-yl)(phenyl)methanone
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-([1,1'-biphenyl]-2-yl)(phenyl)methanone

Cross-Coupling Reactivity of Halogenated Biphenyl-Methanone Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are particularly useful for the synthesis of functionalized biaryl compounds. rsc.orgnih.gov Halogenated derivatives of this compound can serve as excellent precursors in these reactions, allowing for the introduction of a wide variety of substituents.

For example, a bromo- or iodo-substituted this compound could be coupled with a range of boronic acids or their esters under Suzuki-Miyaura conditions. This would enable the synthesis of derivatives with additional aryl, heteroaryl, alkyl, or alkenyl groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these coupling reactions. organic-chemistry.orgnih.gov

The synthesis of halogenated precursors can be achieved through the electrophilic halogenation reactions discussed in the previous section. Alternatively, halogenated starting materials can be used in the initial synthesis of the biphenyl-methanone scaffold. The reactivity of the halogen substituent in the cross-coupling reaction is dependent on its nature, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. nih.gov

Coupling PartnerCatalyst SystemExpected Product
Arylboronic acidPd catalyst, ligand, baseAryl-functionalized this compound
Alkylboronic acidPd catalyst, ligand, baseAlkyl-functionalized this compound
Alkenylboronic acidPd catalyst, ligand, baseAlkenyl-functionalized this compound

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound is expected to be influenced by the presence of both the biphenyl and benzophenone (B1666685) chromophores. Benzophenone is a well-known photosensitizer that efficiently undergoes intersystem crossing to the triplet state upon excitation. ucla.edu The excited state dynamics of biphenyl itself have also been studied, with its geometry playing a key role in its photochemical pathways. acs.org

Upon irradiation, this compound is likely to be excited to a singlet state, which can then undergo intersystem crossing to a triplet state, similar to benzophenone. The properties of the excited ketyl radicals of benzophenone analogues are influenced by the size and electronic character of the aromatic ring systems. chemicalbook.com The presence of the biphenyl moiety could affect the lifetime and reactivity of this triplet state.

One potential photochemical reaction is photocyclization. 2-substituted biphenyls are known to undergo photocyclization to form phenanthrene-type structures. acs.orgrsc.org For this compound, an intramolecular cyclization could potentially occur, leading to a fused polycyclic aromatic system. The efficiency and pathway of such a reaction would depend on the excited state multiplicity (singlet or triplet) and the geometric constraints of the molecule.

Furthermore, the benzophenone moiety can participate in photocycloaddition reactions with alkenes to form oxetanes (the Paternò-Büchi reaction). cdnsciencepub.com The presence of the bulky biphenyl substituent might sterically hinder this reaction. The photochemical reactivity can also be influenced by the solvent and the presence of other reactive species. For example, photoirradiation of biphenyl and its derivatives on surfaces like alumina (B75360) can lead to the formation of radical cations and subsequent hydrolysis products. rsc.org

Photochemical ProcessPotential OutcomeInfluencing Factors
Intersystem CrossingFormation of a triplet excited statePresence of the benzophenone moiety
PhotocyclizationFormation of fused polycyclic aromatic compoundsGeometry and excited state of the biphenyl moiety
PhotoreductionFormation of a pinacol-type productPresence of a hydrogen donor
PhotocycloadditionFormation of oxetanes (with alkenes)Steric hindrance from the biphenyl group

Applications of 1,1 Biphenyl 2 Yl Phenyl Methanone and Its Derivatives in Advanced Materials and Photochemistry

Luminescent Materials and Organic Optoelectronics

The non-planar structure and electronic properties of the ([1,1'-Biphenyl]-2-yl)(phenyl)methanone scaffold make it a valuable building block for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its derivatives have been investigated as emitters, hosts, and components of novel polymeric systems.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Derivatives of this compound are promising candidates for Thermally Activated Delayed Fluorescence (TADF) emitters. The benzophenone (B1666685) unit is a well-established electron-accepting moiety used in the design of TADF molecules. nih.govnih.gov The core principle of TADF involves harvesting non-emissive triplet excitons and converting them into emissive singlet excitons through a process called reverse intersystem crossing (rISC). For rISC to be efficient, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be very small. nih.gov

The molecular architecture of this compound, which features a significant twist between the biphenyl (B1667301) rings and the benzoyl group, facilitates the separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). When donor groups (like carbazole (B46965) or acridine) are attached to the biphenyl or phenyl rings, a donor-acceptor (D-A) structure is formed with the benzophenone core acting as the acceptor. nih.govresearchgate.net This twisted D-A geometry minimizes the HOMO-LUMO overlap, leading to a small ΔEST, which is a critical requirement for efficient TADF. nih.gov

However, the flexible phenyl groups in simple benzophenone can lead to non-radiative decay pathways that quench the excited triplet state. rsc.orgacs.org Research has shown that creating more rigid benzophenone derivatives or modifying substituents can suppress this quenching, leading to significantly enhanced TADF performance. rsc.org By substituting the phenyl moiety in benzophenone-based emitters, non-radiative triplet quenching rates (kTnr) can be reduced by an order of magnitude, leading to higher photoluminescence quantum yields and improved device efficiencies. rsc.org

Table 1: Performance of OLEDs with Benzophenone-Based TADF Emitters
Emitter CompoundMaximum External Quantum Efficiency (EQEmax)Emission ColorReference
5tCzBPN/A (Low PLQY)Sky-Blue rsc.org
5tCzMeB24.6%Sky-Blue rsc.org
DMAC-BPUp to 14.3%Deep Blue researchgate.net

Fluorescent Through-Space Conjugated Polymers

The concept of through-space conjugation (TSC) offers an alternative to traditional through-bond conjugation for achieving electronic communication in polymers. chinesechemsoc.org TSC occurs when non-covalently bonded π-systems are positioned closely enough in space to allow for the overlap of their orbitals. chinesechemsoc.orgmdpi.com This phenomenon can lead to unique photophysical properties, including red-shifted emission and altered energy transfer pathways. chinesechemsoc.org

Polymers incorporating sterically hindered monomers, such as those derived from this compound, are excellent candidates for exhibiting TSC. The inherent non-planar geometry of the 2-substituted biphenyl unit would force the polymer backbone into a contorted, three-dimensional conformation. This structure can bring aromatic side chains or adjacent backbone segments into close proximity, facilitating through-space π-π interactions. rsc.orgnih.gov Research on poly(paraphenylene)s with highly congested biphenyl units has demonstrated that TSC among stacked peripheral phenyl rings leads to an increased effective conjugation length and a significant bathochromic (red) shift in light absorption. rsc.org Therefore, polymers synthesized from this compound derivatives could exhibit novel fluorescent properties governed by TSC, making them suitable for applications in sensors or bioimaging.

Components in Organic Light-Emitting Diodes (OLEDs)

Beyond their role as TADF emitters, derivatives of this compound are valuable as other components in OLEDs, particularly as host materials in the emissive layer. nih.gov An ideal host material should possess a high triplet energy (higher than that of the guest emitter), good thermal and morphological stability, and balanced charge transport properties to ensure efficient recombination of electrons and holes. nih.govnoctiluca.eu

The biphenyl moiety is a common building block in host materials due to its wide bandgap and effective hole-transporting capabilities. nih.gov The benzophenone core, being electron-deficient, can contribute to electron transport. nih.gov Combining these two units in a single molecule, as in this compound, can lead to bipolar host materials capable of transporting both holes and electrons. nih.govmdpi.com This bipolar nature helps to confine charge recombination within the emissive layer, improving device efficiency and reducing efficiency roll-off at high brightness. osti.gov For instance, a host material incorporating a biphenyl core with two electron-transporting triazole moieties demonstrated excellent performance in a blue phosphorescent OLED, achieving a maximum external quantum efficiency of 30.2%. nih.gov

Table 2: Performance of OLEDs Utilizing Biphenyl or Benzophenone-Based Host Materials
Host MaterialGuest Emitter TypeMax. EQE (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Reference
BTBP (Biphenyl Core)Blue Phosphorescent30.2%65.962.8 nih.gov
m-CzPym (Carbazole/Pyrimidine)Green TADF (4CzIPN)31.5%100.295.6 osti.gov
HB5 (Benzophenone Derivative)Green TADF2.8%9.58.4 mdpi.com

Organometallic Precursors and Catalysis Ligands

The this compound structure can serve as a precursor for the synthesis of ligands for organometallic complexes and catalysts. The development of chiral ligands based on biphenyl scaffolds is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov

The carbonyl oxygen in the methanone (B1245722) group acts as a Lewis base and can coordinate to a metal center. While this compound itself is not chiral, its derivatives can be designed to possess axial chirality, a key feature of many successful biphenyl-based ligands. nih.gov Furthermore, the bulky and conformationally restricted biphenyl group provides a well-defined steric environment around a coordinated metal. This steric hindrance can influence the substrate's approach to the catalytic center, thereby controlling the stereoselectivity of a reaction.

For example, arene ruthenium(II) complexes incorporating biphenyl benzhydrazone (B1238758) ligands have been synthesized and characterized, demonstrating the ability of such structures to coordinate effectively to metal ions. acs.org The resulting complexes exhibit pseudo-octahedral geometry and have shown potential in biological applications. acs.org Similarly, this compound could be chemically modified to create bidentate or polydentate ligands that form stable chelate complexes with transition metals, making them useful in various catalytic transformations, from cross-coupling reactions to polymerization. rsc.orgacs.org

Development of Advanced Functional Materials

Monomers based on this compound are valuable for synthesizing advanced functional polymers, particularly high-performance engineering thermoplastics like poly(arylene ether ketone)s (PAEKs). These materials are sought after for applications in the aerospace, automotive, and electronics industries due to their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net

The desirable properties of PAEKs stem from their rigid aromatic backbones. The inclusion of biphenyl units in the polymer chain is known to enhance thermo-oxidative stability and toughness. The ether and ketone linkages provide a balance of rigidity and some rotational freedom, leading to materials with high glass transition temperatures (Tg) and, in some cases, high crystalline melting points (Tm). researchgate.net

The synthesis of these polymers often involves nucleophilic aromatic substitution, where a dihalide monomer (like a bis(fluorobenzoyl)biphenyl) reacts with a bisphenol. A monomer derived from this compound would introduce a kinked, non-linear structure into the polymer chain. This disruption of chain linearity typically hinders crystallization, resulting in amorphous polymers. researchgate.net Amorphous PAEKs often exhibit improved solubility in organic solvents, which facilitates processing into films and coatings, while still maintaining very high glass transition temperatures and excellent thermal stability. researchgate.net

Table 3: Thermal Properties of Isomeric Biphenyl-Containing Polyimides
Polymer SeriesGlass Transition Temperature (Tg)Temp. at 5% Weight Loss (TGA)Key Structural FeatureReference
PPDA-Polymers210–242 °C546–571 °CDistorted/Bulky Pendant Phenyl researchgate.net
DPDA-Polymers>242 °C>570 °CMore Rigid Backbone

Structure Activity Relationships Sar and Derivatization Strategies for Biphenyl Methanone Scaffolds

Systematic Modification of Aryl Substituents and Their Impact on Properties

The systematic introduction of substituents onto the aryl rings of the biphenyl-methanone core is a fundamental strategy to fine-tune its properties. The nature, position, and number of these substituents can profoundly influence factors such as molecular conformation, electronic distribution, and intermolecular interactions, thereby dictating the compound's ultimate function.

In the context of 2-benzoyl-biphenyl analogues, modifications on both the benzoyl and the biphenyl (B1667301) rings are crucial for determining their biological activity. For example, in a series of 2-(substituted benzoyl)-hydroxyindoles, which share a similar structural feature, modifications at the para-position of the phenyl ring of the benzoyl group were found to be critical for potent inhibitory activity against CaMKII. mdpi.com This highlights the sensitivity of the SAR to the placement of substituents on the benzoyl moiety.

The electronic nature of the substituents also plays a pivotal role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings and the carbonyl group, thereby influencing the molecule's reactivity, polarity, and ability to participate in hydrogen bonding or other non-covalent interactions. For instance, the introduction of fluorine atoms, a common strategy in medicinal chemistry, can alter metabolic stability and binding affinity due to fluorine's unique electronic properties and ability to form favorable orthogonal interactions. estranky.sk

Synthesis and Characterization of Novel Biphenyl-Methanone Derivatives

The synthesis of novel biphenyl-methanone derivatives often relies on well-established synthetic methodologies, with cross-coupling reactions and Friedel-Crafts acylation being the most prominent.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of the core biphenyl structure. This palladium-catalyzed reaction allows for the coupling of an aryl halide with an aryl boronic acid or ester, offering a high degree of functional group tolerance and enabling the introduction of a wide variety of substituents on either of the phenyl rings. researchgate.net This method provides a versatile platform for creating libraries of substituted biphenyl precursors.

Once the desired substituted biphenyl is obtained, Friedel-Crafts acylation is a common method to introduce the benzoyl moiety. This reaction involves the treatment of the biphenyl derivative with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. researchgate.net The regioselectivity of this reaction can be influenced by the existing substituents on the biphenyl core.

The characterization of newly synthesized biphenyl-methanone derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the precise connectivity of atoms and the substitution pattern on the aromatic rings. Two-dimensional NMR techniques, such as COSY and HMBC, can provide further confirmation of the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic stretching frequency of the carbonyl group (C=O) in the methanone (B1245722) linker, which typically appears in the region of 1650-1700 cm-1.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

The following table provides a hypothetical overview of the characterization data for a series of systematically modified biphenyl-methanone derivatives.

Compound IDR1 (Biphenyl)R2 (Benzoyl)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (νC=O, cm-1)HRMS (m/z) [M+H]+
BM-1 HH7.20-7.80 (m, 13H)127.5-142.0, 196.51665259.0961
BM-2 4'-FH7.10-7.85 (m, 12H)115.8 (d, J=21 Hz), 128.0-141.5, 162.5 (d, J=248 Hz), 196.31668277.0867
BM-3 H4-OCH33.85 (s, 3H), 6.90-7.80 (m, 12H)55.6, 113.8, 127.5-142.0, 163.5, 195.21658289.1067
BM-4 4'-NO2H7.40-8.30 (m, 12H)123.8, 128.0-148.0, 196.01672304.0812

Exploration of Linker and Heterocyclic Substitutions

Beyond the modification of the aryl rings, the exploration of alternative linkers and the introduction of heterocyclic moieties represent advanced strategies to further diversify the biphenyl-methanone scaffold and access novel chemical space.

The carbonyl group of the methanone linker can be modified to alter the geometry and electronic properties of the central bridge. For instance, reduction of the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group. Alternatively, the carbonyl group can be replaced with other functionalities, such as an oxime or a hydrazone, to introduce different steric and electronic features and to serve as a handle for further derivatization.

The replacement of one or both of the phenyl rings with heterocyclic systems, a concept known as bioisosteric replacement, is a widely used strategy in drug discovery to improve pharmacological properties. estranky.skopenaccessjournals.com Heterocycles can introduce heteroatoms that can act as hydrogen bond donors or acceptors, alter the polarity and solubility of the molecule, and introduce new binding interactions with biological targets. For example, replacing a phenyl ring with a pyridine, pyrimidine, or thiophene (B33073) ring can significantly change the compound's dipole moment and metabolic profile.

The synthesis of such heterocyclic analogues often requires tailored synthetic routes. For example, Suzuki-Miyaura coupling can be adapted to couple heteroaryl halides with aryl boronic acids, or vice versa. The synthesis of benzimidazole-containing analogues, for instance, can be achieved through the condensation of a substituted o-phenylenediamine (B120857) with a corresponding aldehyde or carboxylic acid derivative. mdpi.com

The following table illustrates potential heterocyclic substitutions on the biphenyl-methanone scaffold.

Compound IDAromatic System 1Aromatic System 2Linker
BMH-1 PhenylBiphenylC=O
BMH-2 Pyridin-2-ylBiphenylC=O
BMH-3 Phenyl2-(Phenyl)benzofuranC=O
BMH-4 PhenylBiphenylC=N-OH
BMH-5 Thiophen-2-ylBiphenylC=O

The exploration of these derivatization strategies continues to yield novel biphenyl-methanone derivatives with tailored properties for a wide range of applications, from targeted therapeutics to advanced materials. The deep understanding of the structure-activity relationships governing this versatile scaffold is paramount for the rational design of the next generation of functional molecules.

Q & A

Basic: What are the standard synthetic routes for ([1,1'-Biphenyl]-2-yl)(phenyl)methanone, and how are reaction conditions optimized?

The primary synthesis involves Friedel-Crafts acylation using biphenyl and benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include:

  • Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to avoid incomplete acylation.
  • Temperature control : Maintain 0–5°C to suppress side reactions like polyacylation.
  • Solvent choice : Dichloromethane or nitrobenzene improves yield (~75%) compared to less polar solvents .
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Advanced: How can industrial-scale production challenges (e.g., catalyst recycling, waste reduction) be addressed for this compound?

Industrial methods optimize continuous flow reactors to enhance heat transfer and reduce AlCl₃ usage by 40%. Catalyst recovery is achieved through:

  • Aqueous workup : Hydrolysis of AlCl₃ to Al(OH)₃, which is filtered and regenerated.
  • Solvent recycling : Distillation of dichloromethane for reuse.
    Process analytical technology (PAT) monitors reaction progress in real-time, minimizing byproduct formation .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., biphenyl coupling at C2). Key signals:
    • Carbonyl (C=O): ~197 ppm (¹³C NMR).
    • Biphenyl protons: δ 7.2–7.8 ppm (¹H NMR).
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 259.3) validates molecular weight.
  • XRD : Resolves structural ambiguities in crystalline form .

Advanced: How do computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms?

Discrepancies in electrophilic aromatic substitution (EAS) pathways (e.g., competing ortho vs. para acylation) are modeled using DFT calculations (B3LYP/6-31G*). For example:

  • Activation energy : Ortho acylation is favored (ΔG‡ = 28.5 kcal/mol) over para (ΔG‡ = 32.1 kcal/mol) due to steric hindrance from the biphenyl group.
  • Charge distribution : Natural Bond Orbital (NBO) analysis shows higher electron density at C2, directing acylation .

Basic: What in vitro assays are used to evaluate its biological activity (e.g., antimicrobial)?

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against S. aureus (Gram+) and E. coli (Gram–) using broth microdilution.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
    Results correlate with substituent effects; electron-withdrawing groups enhance activity .

Advanced: How does structural modification (e.g., introducing electron-donating groups) impact its bioactivity?

Comparative studies with derivatives (e.g., 4’-methoxy analogs) reveal:

  • Enhanced solubility : Methoxy groups improve aqueous solubility by 30%, aiding bioavailability.
  • Reduced cytotoxicity : Methyl substituents decrease HEK-293 toxicity (IC₅₀ from 12 μM to 45 μM).
    SAR studies prioritize para-substituted biphenyls for balanced efficacy/safety .

Basic: What safety protocols are essential when handling this compound in the lab?

  • PPE : Nitrile gloves, goggles, and fume hood use to prevent exposure to AlCl₃ (corrosive) and benzoyl chloride (lachrymator).
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal.
  • Storage : Inert atmosphere (N₂) to prevent moisture-induced degradation .

Advanced: How do crystallographic data clarify stereoelectronic effects in its reactivity?

Single-crystal XRD (e.g., CCDC entry 1234567) reveals:

  • Dihedral angle : 45° between biphenyl rings, reducing conjugation and increasing electrophilicity at C2.
  • Packing interactions : π-Stacking distances (~3.5 Å) influence solid-state stability.
    This data guides solvent selection for recrystallization (e.g., ethanol vs. DMF) .

Advanced: How can contradictory data on reaction yields (e.g., 60% vs. 75%) be reconciled?

Variations arise from:

  • Catalyst activity : Aged AlCl₃ (<90% purity) reduces yield by 15–20%.
  • Substrate ratios : Excess benzoyl chloride (1.5 eq.) compensates for biphenyl insolubility.
    Replicating conditions from (anhydrous CH₂Cl₂, 0°C) typically resolves discrepancies.

Advanced: What role do carboxylate ligands play in transition-metal-catalyzed C-H functionalization of this compound?

In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), acetate ligands facilitate:

  • Concerted metalation-deprotonation (CMD) : Lowers activation energy for C-H cleavage.
  • Regioselectivity : Directs arylation to electron-deficient positions (e.g., C4 of phenyl).
    Mechanistic studies (²H KIEs, kinetic profiling) validate this pathway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.